Superior Anti-Glioblastoma Potency vs. Curcumin
In a direct head-to-head comparison, Curcumaromin B (referred to as Compound B or ComB) demonstrated significantly greater anti-tumor activity against human glioblastoma cell lines than the parent compound, curcumin. The IC50 values for ComB were approximately 7.6-fold and 14.8-fold lower (i.e., more potent) than those for curcumin in U87-MG and U251 cell lines, respectively . Notably, this enhanced potency did not translate to increased cytotoxicity in primary rat astrocytes at an effective concentration of 1.5 µM, suggesting a degree of selectivity .
| Evidence Dimension | Cytotoxicity against human glioblastoma cells (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.28 µM (U87-MG), IC50 = 0.64 µM (U251) |
| Comparator Or Baseline | Curcumin: IC50 = 9.78 µM (U87-MG), IC50 = 9.50 µM (U251) |
| Quantified Difference | 7.6-fold more potent in U87-MG; 14.8-fold more potent in U251 |
| Conditions | In vitro MTT assay using human U87-MG and U251 glioblastoma cell lines |
Why This Matters
For researchers developing novel glioblastoma therapies, this data provides a clear, quantitative rationale for selecting Curcumaromin B over curcumin as a more potent lead compound with a potentially better therapeutic window.
